2-[3-(4-chlorobenzenesulfonamido)benzamido]-N-methylthiophene-3-carboxamide
Description
2-[3-(4-Chlorobenzenesulfonamido)benzamido]-N-methylthiophene-3-carboxamide is a synthetic small molecule featuring a thiophene core substituted with a carboxamide group (N-methylated at position 3) and a benzamido moiety at position 2. The benzamido group is further modified with a 4-chlorobenzenesulfonamido substituent.
Properties
IUPAC Name |
2-[[3-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c1-21-18(25)16-9-10-28-19(16)22-17(24)12-3-2-4-14(11-12)23-29(26,27)15-7-5-13(20)6-8-15/h2-11,23H,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYTWIBERSQJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s closest analogs can be categorized based on shared functional groups or structural motifs:
(a) 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid (Compound 3)
- Structure: Features a propanoic acid terminus instead of a thiophene-carboxamide. The benzamido group is substituted with a 4-chloro-N-methylbenzamido moiety.
- Role: Part of a retinoid analog library targeting nuclear receptors, emphasizing the importance of the terminal carboxyl group for receptor binding .
- Key Difference : The carboxylic acid group in Compound 3 enhances solubility and ionic interactions compared to the carboxamide in the target compound, which may reduce polarity and improve membrane permeability.
(b) N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
- Structure : Shares a thiophene-carboxamide core but differs in substitution: a 4-chlorobenzylsulfonyl group replaces the 4-chlorobenzenesulfonamido-benzamido chain.
- Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ (molar mass 426.34 g/mol) .
Physicochemical Properties
- Key Observations :
- The target compound’s higher molecular weight and LogP compared to Compound 3 suggest increased lipophilicity, which may improve tissue penetration but reduce aqueous solubility.
- The dual chlorophenyl groups in contribute to its higher LogP and lower solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
